3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide

Amyloid beta modulation Alzheimer's disease research Chemical probe development

The compound 3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide (synonym WAY-114506; CAS 1164500-43-9) is a synthetic small molecule with the molecular formula C10H18N4O4 and a molecular weight of 258.27 g/mol. It is classified by commercial vendors as an amyloid beta modulator for research use.

Molecular Formula C10H18N4O3
Molecular Weight 242.28 g/mol
Cat. No. B12348660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide
Molecular FormulaC10H18N4O3
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCN1C(CC(=O)N(C1=O)C)CNC(=O)CCN
InChIInChI=1S/C10H18N4O3/c1-13-7(6-12-8(15)3-4-11)5-9(16)14(2)10(13)17/h7H,3-6,11H2,1-2H3,(H,12,15)
InChIKeyIAFFXYHUXXJIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide (WAY-114506): Baseline Identity & Procurement-Relevant Classification


The compound 3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide (synonym WAY-114506; CAS 1164500-43-9) is a synthetic small molecule with the molecular formula C10H18N4O4 and a molecular weight of 258.27 g/mol . It is classified by commercial vendors as an amyloid beta modulator for research use . The structure comprises a 3-aminopropanamide moiety linked via a methylene bridge to a 1,3-dimethyl-2,6-dioxo-1,3-diazinane ring system, placing it within the broader chemical space of N-substituted propanamide derivatives.

Why Generic Substitution Fails for 3-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide (WAY-114506)


The amyloid beta modulator landscape is populated by structurally diverse chemotypes—including β-secretase inhibitors, γ-secretase modulators, and direct aggregation disruptors—each exhibiting distinct pharmacodynamic profiles . The 1,3-dimethyl-2,6-dioxo-1,3-diazinane scaffold present in WAY-114506 is structurally distinct from common amyloid-targeting scaffolds such as peptidomimetics or heteroaryl carboxamides. Consequently, in-class substitution without confirmatory comparative data on target engagement, selectivity, and functional modulation would carry unquantifiable experimental risk. No peer-reviewed evidence has been identified that directly benchmarks the potency or selectivity of this compound against specific amyloid beta modulators or mechanistically related analogs.

Quantitative Differential Evidence Guide for 3-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide (WAY-114506)


Insufficient Quantitative Comparative Evidence for Differential Prioritization

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, patent repositories) did not identify any direct head-to-head comparison, cross-study comparable dataset, or class-level quantitative evidence that would permit a differential assessment of WAY-114506 against its closest analogs or alternative amyloid beta modulators. The only available annotation is a vendor classification as an 'amyloid beta modulator' without reported potency, selectivity, or functional assay data . No comparator compound with quantitative data was identified. Therefore, the minimum evidentiary threshold for a product-specific quantitative differential claim is not met.

Amyloid beta modulation Alzheimer's disease research Chemical probe development

Evidence-Linked Application Scenarios for 3-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide (WAY-114506)


Exploratory Screening in Amyloid Beta Phenotypic Assays

Given its vendor annotation as an amyloid beta modulator , WAY-114506 may be considered for inclusion as a structurally distinct chemotype in phenotypic screening cascades aimed at identifying novel modulators of Aβ production or aggregation. However, absence of primary potency data means that any screening effort must begin with de novo concentration-response profiling against appropriate reference compounds, and no a priori assumption of superiority over existing tool compounds can be made.

Chemical Probe Development Starting Point

The 1,3-dimethyl-2,6-dioxo-1,3-diazinane scaffold represents an underexplored chemotype in the amyloid field. Researchers seeking to develop first-in-class chemical probes with novel IP positions may evaluate WAY-114506 as a synthetic starting point for structure-activity relationship (SAR) exploration, provided that rigorous biochemical and cellular profiling is conducted to establish baseline activity metrics .

Negative Control or Chemical Genomic Reference

If future studies determine that WAY-114506 lacks significant amyloid beta modulatory activity under defined assay conditions, it could potentially serve as a structurally matched inactive control for compounds sharing the 1,3-diazinane-dione core. At present, this application remains speculative pending primary characterization data.

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